1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]-
Description
1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- is a benzimidazole derivative characterized by a phenyl ring at the 2-position of the benzimidazole core. This phenyl group is substituted with a chlorine atom at position 5 and a hexyloxy chain (C₆H₁₃O) at position 2. This compound belongs to a class of bioactive molecules studied for applications in medicinal chemistry and materials science .
Properties
CAS No. |
62871-21-0 |
|---|---|
Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(5-chloro-2-hexoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H21ClN2O/c1-2-3-4-7-12-23-18-11-10-14(20)13-15(18)19-21-16-8-5-6-9-17(16)22-19/h5-6,8-11,13H,2-4,7,12H2,1H3,(H,21,22) |
InChI Key |
FHZOYACRIOYMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by chlorination and etherification reactions. A common synthetic route includes:
Condensation Reaction: o-Phenylenediamine reacts with 5-chloro-2-(hexyloxy)benzaldehyde under acidic conditions to form the benzimidazole core.
Chlorination: The intermediate product is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: The final step involves the etherification of the chlorinated product with hexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Produces benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Leads to the formation of reduced benzimidazole derivatives.
Substitution: Results in various substituted benzimidazole compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : With lithium aluminum hydride.
- Substitution : Nucleophilic substitution at the chloro group using sodium methoxide.
These reactions yield derivatives with potential applications in pharmaceuticals and material science.
1H-Benzimidazole derivatives are recognized for their biological activities:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies indicate that related benzimidazole compounds exhibit minimum inhibitory concentrations (MICs) against various bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Related Benzimidazole Derivative | 4 | Staphylococcus aureus |
| Related Benzimidazole Derivative | 8 | Streptococcus faecalis |
| Related Benzimidazole Derivative | 16 | Methicillin-resistant Staphylococcus aureus |
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Its mechanism involves inhibiting key enzymes associated with cell proliferation.
Pharmacology
The pharmacological potential of 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- includes:
- Antiviral Activity : Studies have explored its effectiveness against viruses such as hepatitis C virus (HCV), demonstrating its ability to inhibit viral replication without significant cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of benzimidazole exhibited strong antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
- Anticancer Mechanisms : Research featured in Cancer Research demonstrated that benzimidazole derivatives could effectively induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their utility as therapeutic agents.
- Quorum Sensing Inhibition : A study indicated that benzimidazole derivatives could act as quorum sensing inhibitors, potentially preventing biofilm formation in pathogenic bacteria. This application is crucial for developing new strategies to combat bacterial infections.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Chain Length Variations
Key Example : 2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole (CAS 62871-18-5)
- Structure : Differs from the target compound by having a butoxy (C₄H₉O) group instead of hexyloxy (C₆H₁₃O).
- Molecular Weight : 300.786 g/mol (vs. ~336.89 g/mol for the hexyloxy analog).
- Impact: The shorter butoxy chain reduces lipophilicity (predicted logP: ~4.2 vs. Studies on similar benzimidazoles suggest longer alkoxy chains improve cellular uptake but may reduce aqueous solubility .
Functional Group Modifications
Key Example : 1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole
- Structure : Replaces the hexyloxy-phenyl group with a benzyl moiety at N1 and a simple phenyl group at C2.
- Biological Relevance : This compound demonstrated analgesic and anti-inflammatory activity in preclinical models, highlighting the importance of substituent flexibility. The absence of an alkoxy chain may limit its membrane penetration compared to the hexyloxy analog .
Substituent Position Effects
Key Example : 2-(3,5-Dinitrophenyl)-1H-benzimidazole
- Structure : Features electron-withdrawing nitro groups at phenyl positions 3 and 5 instead of chloro and alkoxy groups.
- Electronic Effects : The nitro groups significantly reduce electron density on the benzimidazole ring, altering reactivity in electrophilic substitution reactions. In contrast, the chloro-hexyloxy substituent in the target compound provides a balance of electron withdrawal (Cl) and donation (alkoxy) .
Spectral and Physicochemical Data
Research Implications and Gaps
- Synthetic Optimization : The hexyloxy chain’s length may require tailored reaction conditions (e.g., prolonged heating or catalysts) to avoid side reactions, as seen in N-alkylation protocols .
Biological Activity
1H-Benzimidazole derivatives are a significant class of bioactive compounds known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific compound 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- has garnered attention due to its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole core substituted at the 2-position with a 5-chloro-2-(hexyloxy)phenyl group. This structural modification is thought to enhance its lipophilicity and biological activity, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer activity . For instance, compounds similar to 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication. Some studies suggest that these compounds can induce apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties . The presence of halogen substituents, such as chlorine in this compound, is known to enhance antibacterial activity.
- Case Study : A study reported that related benzimidazole compounds exhibited minimum inhibitory concentrations (MICs) against various Gram-positive bacteria, indicating potential as antibacterial agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1H-Benzimidazole Derivative | 4 | Staphylococcus aureus |
| 1H-Benzimidazole Derivative | 8 | Streptococcus faecalis |
| 1H-Benzimidazole Derivative | 16 | Methicillin-resistant Staphylococcus aureus |
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored against several viruses, including hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV).
- Research Findings : Compounds similar to the target compound were found to act as dual-target inhibitors, showcasing effective inhibition against viral replication with selectivity indices indicating low cytotoxicity .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- is crucial for assessing its therapeutic potential. Studies suggest that modifications at the N-1 position of the benzimidazole ring can significantly influence drug absorption and distribution.
- Toxicity Studies : Cytotoxicity assays conducted on various cell lines indicate that while some derivatives exhibit promising biological activity, they may also show varying degrees of cytotoxicity depending on their structural modifications. The selectivity index (SI) is often used to evaluate the safety profile of these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 1H-benzimidazole derivatives with chloro-hexyloxy substituents?
- Methodology : A multi-step approach is commonly employed:
Condensation : React 5-chloro-2-(hexyloxy)aniline with carboxylic acid derivatives (e.g., substituted benzaldehydes) under acidic conditions (e.g., HCl or acetic acid) to form intermediate Schiff bases.
Cyclization : Use oxidative agents like Na₂S₂O₅ or microwave-assisted heating to cyclize the Schiff base into the benzimidazole core .
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures purity (>95% by HPLC).
- Key Considerations : Solvent-free synthesis (e.g., using urea as a green catalyst) improves yield and reduces waste .
Q. How are structural and purity validations performed for this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., hexyloxy protons at δ 1.2–1.6 ppm, benzimidazole NH at δ ~12.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1248 for C₁₉H₂₂ClN₂O) .
- Elemental Analysis : Carbon/hydrogen/nitrogen content should align with theoretical values (e.g., C: 63.98%, H: 6.21%, N: 7.84%) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In Vitro Screening :
- Antimicrobial Activity : Use agar diffusion assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations; IC₅₀ values <50 μM indicate promising cytotoxicity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Crystallography Workflow :
Data Collection : Use a Bruker SMART X2S diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect single-crystal XRD data .
Structure Solution : Apply SHELXT for phase determination and SHELXL for refinement (R-factor <0.05 for high-resolution data) .
Validation : Check for disorder in hexyloxy chains (common in flexible substituents) using OLEX2 visualization software .
- Case Study : A related benzimidazole derivative (5-chloro-2-thiophenyl analog) crystallized in P21/n space group (Z=8) with β=100.46°, revealing planar benzimidazole cores and thiophene ring dihedral angles of 15.2° .
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
- Design Strategies :
- Substituent Variation : Replace the hexyloxy group with shorter (ethoxy) or bulkier (octyloxy) chains to assess lipophilicity-activity relationships .
- Heterocyclic Hybrids : Introduce triazole or thiazole moieties (via Click chemistry) to enhance binding to microbial targets (e.g., C. albicans CYP51) .
Q. How can contradictory data on solubility vs. bioactivity be resolved?
- Experimental Design :
Solubility Profiling : Measure logP values (e.g., shake-flask method) to correlate hydrophobicity with activity.
Prodrug Strategies : Synthesize phosphate or glycinate salts to improve aqueous solubility without compromising activity .
- Case Example : A benzimidazole analog with logP=3.2 showed poor solubility but high antimicrobial activity; PEGylation increased solubility by 10-fold while retaining 80% efficacy .
Q. What computational methods validate experimental spectral data?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
